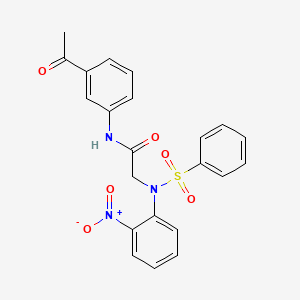

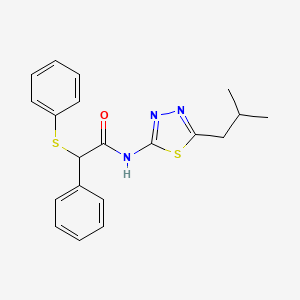

![molecular formula C21H19NO5S2 B4020625 ethyl 5'-{[(acetyloxy)(phenyl)acetyl]amino}-2,3'-bithiophene-4'-carboxylate](/img/structure/B4020625.png)

ethyl 5'-{[(acetyloxy)(phenyl)acetyl]amino}-2,3'-bithiophene-4'-carboxylate

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical reactions, starting from basic thiophene derivatives. A common approach includes reactions like acetylation, where acetyl groups are introduced to thiophene substrates, and subsequent steps that may involve the introduction of amino groups and esterification. For example, the synthesis of related thiophene derivatives has been detailed, demonstrating the complexity and specificity required in organic synthesis processes to achieve desired structures and functionalities (Guo-Cheng Lei, 2010).

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by the presence of thiophene rings, which significantly influence the compound's electronic and optical properties. X-ray crystallography and spectroscopic methods such as NMR and IR are typically employed to determine the structure and confirm the synthesis of these compounds. These techniques provide detailed information about the arrangement of atoms, molecular geometry, and intermolecular interactions, which are crucial for understanding the behavior and reactivity of the compound (A. Ramazani et al., 2019).

Chemical Reactions and Properties

Thiophene derivatives participate in a variety of chemical reactions, including polymerization, substitution, and addition reactions, owing to the reactive nature of the thiophene ring. The presence of additional functional groups, such as ester and amino groups, further diversifies the possible chemical transformations. These reactions can alter the compound's physical and chemical properties, making it suitable for various applications, including materials science and pharmaceuticals. The reactivity pattern is influenced by the electronic properties of the thiophene ring and the steric effects of substituents (M. V. Dmitriev et al., 2015).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as solubility, melting point, and boiling point, are determined by their molecular structure. The presence of ester and amino groups typically enhances the solubility in organic solvents, making these compounds more versatile in chemical reactions and applications. The physical properties are crucial for the compound's application in different fields, including organic electronics, where solubility and film-forming abilities are important (K. Y. Yeong et al., 2018).

Chemical Properties Analysis

The chemical properties of "ethyl 5'-{[(acetyloxy)(phenyl)acetyl]amino}-2,3'-bithiophene-4'-carboxylate" and related compounds are defined by their functional groups. These properties include reactivity towards nucleophiles and electrophiles, acid-base behavior, and potential for further functionalization. The acetyl and carboxylate ester groups, for instance, play a significant role in the compound's reactivity, enabling a range of chemical modifications and applications in synthesis (H. M. Mohamed, 2021).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making them potential targets for this compound.

Mode of Action

The exact mode of action of this compound is currently unknown. Indole derivatives are known to interact with their targets, causing changes that result in their biological activities . The compound likely interacts with its targets in a similar manner.

Biochemical Pathways

Indole derivatives are known to affect various biological activities, suggesting that they may influence multiple biochemical pathways .

Result of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may have similar effects.

properties

IUPAC Name |

ethyl 2-[(2-acetyloxy-2-phenylacetyl)amino]-4-thiophen-2-ylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO5S2/c1-3-26-21(25)17-15(16-10-7-11-28-16)12-29-20(17)22-19(24)18(27-13(2)23)14-8-5-4-6-9-14/h4-12,18H,3H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFKXCCLVUXZOLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)C(C3=CC=CC=C3)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{N-[3-(ethoxycarbonyl)-4-(2-thienyl)(2-thienyl)]carbamoyl}phenylmethyl acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

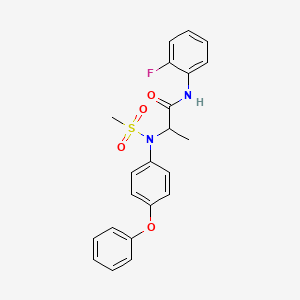

![N-(4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B4020551.png)

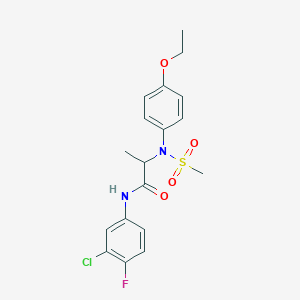

![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide](/img/structure/B4020561.png)

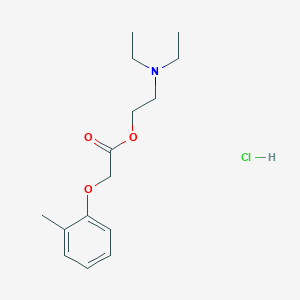

![ethyl 5'-[(1-azepanylacetyl)amino]-2,3'-bithiophene-4'-carboxylate oxalate](/img/structure/B4020589.png)

![N-[2-(aminocarbonyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B4020596.png)

![7-methyl-2-[4-(methylthio)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4020603.png)

![N~1~-cyclohexyl-N~2~-[2-(2-furoylamino)benzoyl]isoleucinamide](/img/structure/B4020609.png)

![methyl 4-{[(4-bromophenyl)sulfonyl]oxy}benzoate](/img/structure/B4020612.png)

![N-[4-(2,5-dioxo-3-{[3-(trifluoromethyl)benzyl]amino}-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B4020613.png)

![(2-amino-6-isobutylthieno[2,3-b]pyridin-3-yl)(4-bromophenyl)methanone](/img/structure/B4020634.png)